2-Hydroxy-3-methoxy mandelic acid
Description
2-Hydroxy-3-methoxy mandelic acid (IUPAC name: 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid), also known as vanillylmandelic acid (VMA), is a derivative of mandelic acid (2-hydroxy-2-phenylacetic acid) with a hydroxyl group at the C4 position and a methoxy group at the C3 position of the aromatic ring . It is a key metabolite in the catecholamine pathway, primarily derived from the oxidative deamination of epinephrine and norepinephrine in the liver . VMA is clinically significant as a biomarker for neuroendocrine tumors (e.g., pheochromocytoma, neuroblastoma) and neurological disorders such as Parkinson’s disease and depression . Structurally, the substitution pattern on the benzene ring distinguishes it from other mandelic acid derivatives, influencing its electronic properties, metabolic pathways, and analytical detectability.
Properties
CAS No. |
71857-06-2 |
|---|---|
Molecular Formula |
C9H10O5 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
2-hydroxy-2-(2-hydroxy-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10O5/c1-14-6-4-2-3-5(7(6)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13) |
InChI Key |
SYMPFBURZFGXAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-2-(2-hydroxy-3-methoxyphenyl)acetic acid typically involves the hydroxylation and methoxylation of mandelic acid derivatives. One common method includes the reaction of 3-methoxyphenylacetic acid with hydroxylating agents under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-Hydroxy-2-(2-hydroxy-3-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-(2-hydroxy-3-methoxyphenyl)acetic acid involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to various biological effects, such as antioxidant activity or inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Mandelic acid derivatives exhibit distinct physicochemical behaviors depending on the substituent type (hydroxyl, methoxy) and position. Key comparisons include:
*The aromaticity index reflects π-electron delocalization, with mandelic acid having the most stable ring system. Substituents reduce aromaticity via electron-donating (-OH, -OCH3) or withdrawing effects, altering NMR chemical shifts .
- Key Trends :
- Methoxy groups (-OCH3) at C3 increase electron density at adjacent carbons (C2, C4), while hydroxyl groups (-OH) induce stronger hydrogen bonding and deshielding effects .
- VMA’s methoxy group enhances lipophilicity compared to dihydroxy derivatives, influencing its extraction efficiency in analytical methods .
Analytical Separation Methods
Mandelic acid derivatives are challenging to separate due to structural similarities. Key methods include:
- Cyclodextrin-Modified HPLC : HP-β-CD and SBE-β-CD enable high-resolution separation of VMA, 4-hydroxymandelic acid, and methoxy derivatives via host-guest inclusion complexes .
- Reactive Extraction : Tertiary amines (e.g., tri-n-octylamine) in diluents like dimethyl phthalate achieve >98% extraction efficiency for mandelic acid, though VMA’s higher polarity may reduce yield .
Antioxidant Activity
Substituents significantly influence radical scavenging:
- Dihydroxy derivatives (e.g., 3,4-DHMA) exhibit higher antioxidant capacity due to catechol structures, which donate protons to neutralize radicals .
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